

Technical Monograph: 2-Chloro-6-fluorobenzamide

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzamide

CAS No.: 66073-54-9

Cat. No.: B1582351

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CAS Number: 66073-54-9 Document Type: Technical Reference Guide Version: 2.0 (Scientific Release)[1]

Executive Summary

2-Chloro-6-fluorobenzamide (CAS 66073-54-9) is a di-ortho-substituted benzamide derivative serving as a critical scaffold in medicinal chemistry and agrochemical synthesis.[1] Its structural significance lies in the ortho-effect, where the steric bulk of the chlorine atom (Van der Waals radius $\sim 1.75 \text{ \AA}$) and the electronegativity of the fluorine atom create a conformationally restricted system. This "molecular locking" is pivotal for binding affinity in kinase inhibitors and death receptor ligands (e.g., FF93903).[1]

This guide details the physicochemical profile, validated synthesis protocols, and application logic for researchers utilizing this moiety in drug discovery and crop protection.[1]

Chemical Profile & Specifications

Property	Specification
IUPAC Name	2-Chloro-6-fluorobenzamide
Molecular Formula	C ₇ H ₅ ClFNO
Molecular Weight	173.57 g/mol
Appearance	White to off-white crystalline powder
Melting Point	138 – 144 °C
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
pKa (Amide)	~15-16 (Predicted)
H-Bond Donors/Acceptors	1 Donor / 2 Acceptors
Hazards (GHS)	H302, H315, H319, H335 (Irritant)

Synthesis & Manufacturing Protocols

Method A: Acid Chloride Amidation (Laboratory Scale)

Rationale: This method is preferred for small-scale library generation due to its high yield (>90%) and ease of purification.^[1] The conversion of the carboxylic acid to the acid chloride activates the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia.

Reagents:

- 2-Chloro-6-fluorobenzoic acid (Starting Material)^{[1][2][3]}
- Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)^[1]
- Ammonium Hydroxide (NH₄OH) or Ammonia gas^[1]
- Dichloromethane (DCM) or Toluene (Solvent)^[1]
- DMF (Catalytic)^[1]

Protocol:

- Activation: Dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in dry DCM under N₂ atmosphere. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).[1]
- Reaction: Stir at room temperature for 2–3 hours until gas evolution (HCl, CO, CO₂) ceases.
- Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride intermediate (2-chloro-6-fluorobenzoyl chloride). Do not isolate; use immediately.[1]
- Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C. Slowly bubble anhydrous ammonia gas through the solution OR add aqueous NH₄OH (28%) dropwise with vigorous stirring.
- Workup: After 1 hour, dilute with water. Extract the organic layer, wash with 1N HCl (to remove excess amine) and brine.[1] Dry over Na₂SO₄ and concentrate.
- Purification: Recrystallize from Ethanol/Water if necessary.

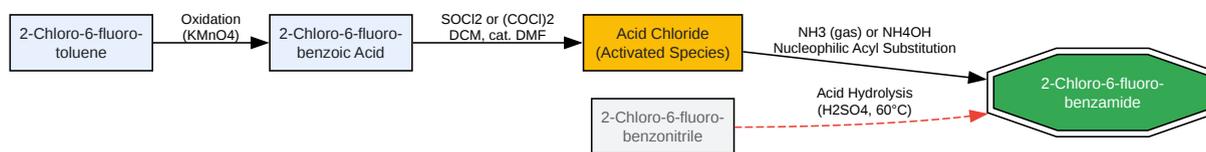
Method B: Nitrile Hydrolysis (Industrial/Green Route)

Rationale: This route utilizes 2-chloro-6-fluorobenzonitrile, often derived from the aniline via Sandmeyer reaction.[1] Controlled hydrolysis stops at the amide stage without progressing to the acid.[1]

Protocol:

- Suspend 2-chloro-6-fluorobenzonitrile in 80% H₂SO₄.
- Heat to 60–70°C for 4 hours.
- Pour the reaction mixture onto crushed ice. The amide precipitates out as a solid.[1]
- Filter, wash with cold water until neutral pH, and dry.[1]

Visualization: Synthesis Workflow



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Caption: Primary synthetic pathways. Solid lines denote the standard acid chloride route; dashed line denotes the nitrile hydrolysis route.

Applications in Drug Development[6][7][8] Pharmacophore & Conformation Locking

The 2,6-disubstitution pattern is a classic strategy in medicinal chemistry to induce atropisomerism or restrict bond rotation between the phenyl ring and the amide carbonyl.[1]

- Mechanism: The bulky Chlorine (C-2) and Fluorine (C-6) atoms clash with the amide oxygen/nitrogen, forcing the amide group out of planarity with the benzene ring.[1]
- Utility: This orthogonal conformation often improves selectivity for deep hydrophobic pockets in enzymes (e.g., Kinases) by reducing the entropic penalty of binding.[1]

Case Study: Necroptosis Inhibition (FF93903)

2-Chloro-6-fluorobenzamide (often coded as FF93903 in literature) acts as a specific probe for necroptosis, a programmed form of necrotic cell death.[1][3]

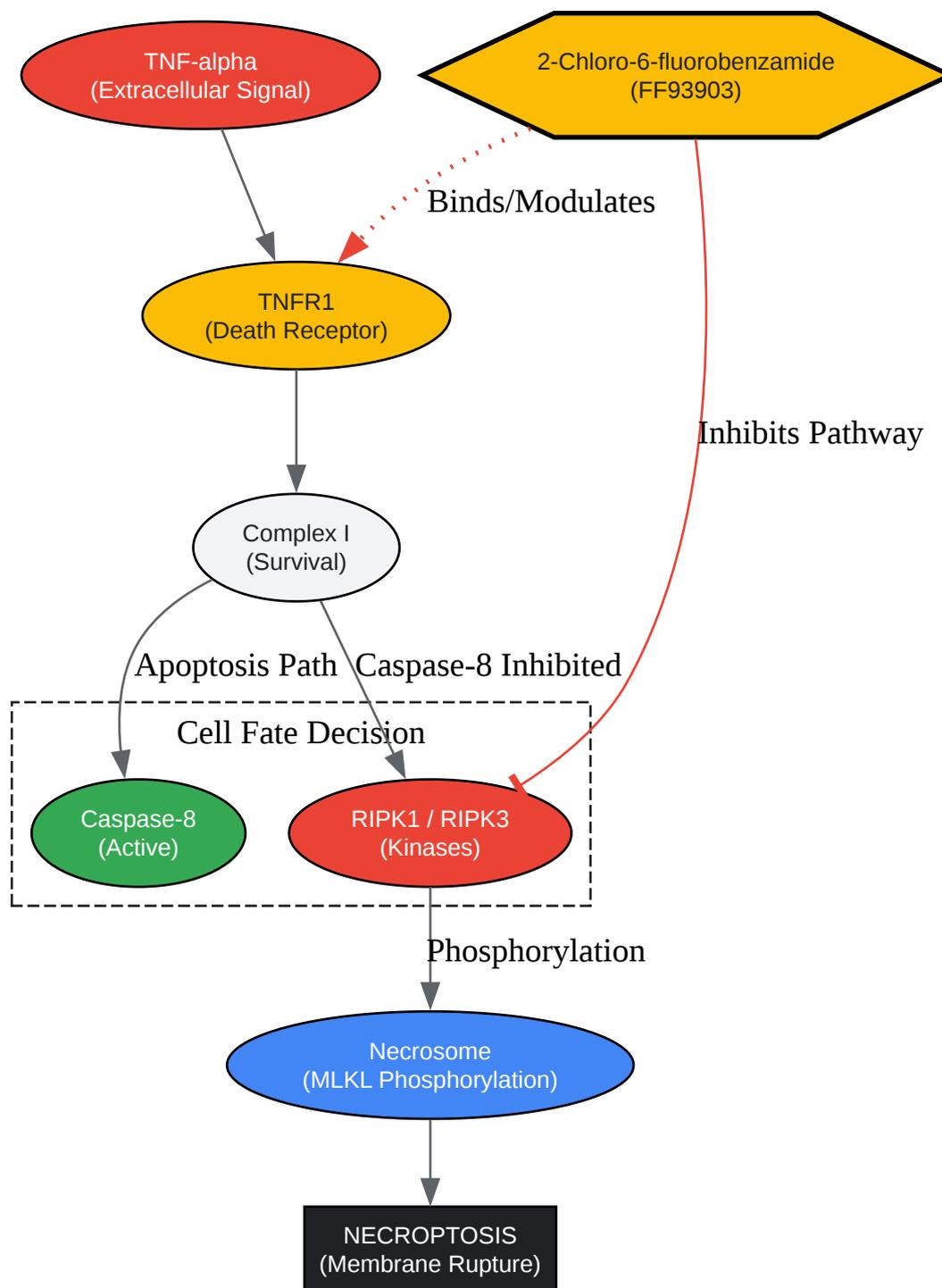
- Target: It binds to the death receptor complex.[1][3]
- Action: Unlike apoptosis inducers, this scaffold modulates the RIPK1/RIPK3 pathway, preventing the formation of the necrosome in specific cell lines.[1]
- Significance: It serves as a validated chemical tool to distinguish between apoptotic and necroptotic cell death mechanisms in oncology research.[1]

Agrochemicals: Benzoylureas

This amide is a precursor to benzoylurea insecticides (e.g., analogs of Diflubenzuron).[1]

- Synthesis: The amide reacts with an isocyanate (e.g., 4-chlorophenyl isocyanate) to form the urea bridge.[1]
- Mode of Action: Chitin synthesis inhibition (CSI).[1] The 2,6-halogenation protects the benzoyl moiety from rapid enzymatic hydrolysis in the insect gut, increasing potency.

Visualization: Biological Mechanism (Necroptosis Context)[1][5]



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Caption: Proposed interaction of **2-Chloro-6-fluorobenzamide** within the necroptosis signaling cascade.[1]

Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- H302: Harmful if swallowed.[1]
- H315/H319: Causes skin and serious eye irritation.[1]
- H335: May cause respiratory irritation.[1][4]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for extended periods to prevent hydrolysis.

References

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